DI-Tert-butyl hexylboronate

Description

Di-tert-butyl dicarbonate (DIBOC, CAS No. 24424-99-5), also known as Boc anhydride, is an acyclic carboxylic anhydride with the molecular formula C₁₀H₁₈O₅ . It is widely employed in organic synthesis as a protecting agent for amino groups, particularly in peptide chemistry. For example, it reacts with the amino group of tryptophan to form Boc-protected intermediates, enabling selective functionalization of other reactive sites (e.g., carboxyl or indole groups) . DIBOC is miscible with organic solvents such as tetrahydrofuran, acetone, and dimethylformamide but immiscible with water .

Properties

CAS No. |

86595-51-9 |

|---|---|

Molecular Formula |

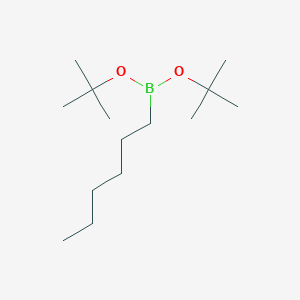

C14H31BO2 |

Molecular Weight |

242.21 g/mol |

IUPAC Name |

hexyl-bis[(2-methylpropan-2-yl)oxy]borane |

InChI |

InChI=1S/C14H31BO2/c1-8-9-10-11-12-15(16-13(2,3)4)17-14(5,6)7/h8-12H2,1-7H3 |

InChI Key |

SFOYYTCENMDGDB-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCCCC)(OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl hexylboronate typically involves the reaction of hexylboronic acid with tert-butyl alcohol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronate ester. The general reaction scheme is as follows:

Hexylboronic acid+2Tert-butyl alcohol→DI-Tert-butyl hexylboronate+Water

The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product. The use of a dehydrating agent, such as molecular sieves, can help in removing the water formed during the reaction, thereby driving the equilibrium towards the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl hexylboronate undergoes various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert the boronate ester into borane derivatives.

Substitution: The tert-butyl groups can be substituted with other functional groups, leading to the formation of new boronate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of tert-butyl groups.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Borane derivatives.

Substitution: New boronate esters with different functional groups.

Scientific Research Applications

DI-Tert-butyl hexylboronate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.

Biology: Employed in the development of boron-containing drugs for cancer therapy due to its ability to target specific cellular pathways.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of DI-Tert-butyl hexylboronate involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. In biological systems, the boron atom can interact with cellular proteins and enzymes, leading to the inhibition of specific pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Key Properties :

- Boiling Point : 56–57°C

- Flash Point : 37°C (flammable liquid)

- Hazards : Flammable, causes skin irritation, severe eye damage, and acute inhalation toxicity .

Its steric bulk from the tert-butyl groups can influence reaction yields. For instance, during the synthesis of 1-alkyltryptophan analogs, bulky alkyl bromides reduced yields (32% for isoPT vs. 47–60% for less hindered analogs) due to steric hindrance .

Di-tert-butyl dicarbonate belongs to a class of tert-butyl-protected reagents. Below is a comparative analysis with structurally or functionally related compounds:

Di-tert-butyl Dicarbonate vs. Di-tert-butyl Malonate

Notable Findings:

- DIBOC’s purity is critical in synthesis, whereas residual di-tert-butyl malonate in substrates can unpredictably alter reaction outcomes .

Di-tert-butyl Dicarbonate vs. Di-tert-butyl Phenol Derivatives

Notable Findings:

- Phenol derivatives like DTPSAL and DTPBHZ exhibit potent enzyme inhibition and cytotoxicity, leveraging tert-butyl groups for hydrophobic interactions in protein pockets .

Di-tert-butyl Dicarbonate vs. Di-tert-butyl Benzoquinones

Notable Findings:

- Benzoquinone derivative BQNH showed the highest binding energy (-8.4 kcal/mol) for 5-LOX, outperforming reference inhibitors like darbufelone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.